2,4-Diiodopyrimidine
Overview
Description
2,4-Diiodopyrimidine is a pyrimidine derivative that contains two iodine atoms attached to the carbon atoms in the 2 and 4 positions . It has a molecular formula of C4H2I2N2 .
Molecular Structure Analysis
The molecular structure of 2,4-Diiodopyrimidine consists of a pyrimidine ring with iodine atoms attached at the 2 and 4 positions . The molecular weight is 331.88 g/mol . The InChI code is 1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H
.
Physical And Chemical Properties Analysis
2,4-Diiodopyrimidine is a pale-yellow to yellow solid . It has a molecular weight of 331.88 g/mol . The compound has a topological polar surface area of 25.8 Ų .
Scientific Research Applications
Trends and Gaps in 2,4-D Research
A scientometric review has analyzed global trends in studies about the toxicity of 2,4-D herbicides, which include 2,4-Diiodopyrimidine. The study highlights the rapid advancement in the field of 2,4-D toxicology and mutagenicity, emphasizing key areas such as occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones. This comprehensive analysis underscores the concentrated collaborative efforts in understanding the specific characteristics of 2,4-D toxicity and mutagenicity, and the trends in research focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis and Antibacterial Properties
Research into 2,4-Diiodopyrimidine includes studies on its synthesis and potential as an antibacterial agent. A study on 2-amino-1,4-dihydropyrimidines, which are structurally related to 2,4-Diiodopyrimidine, explored efficient synthetic routes using ultrasound irradiation. This study combined in vitro and in silico analysis to examine the antibacterial activity and pharmacokinetic properties of these compounds, indicating their promise as multitarget antibacterial ligands (Ahmad et al., 2016).
Inhibition of Hepatitis B Virus Replication
Research has also been conducted on the use of 2',3'-dideoxy-3'-thiapyrimidine nucleosides, closely related to 2,4-Diiodopyrimidine, in inhibiting hepatitis B virus (HBV) DNA replication. These compounds showed potency in stopping viral DNA replication at low concentrations, suggesting their potential in treating HBV infection (Doong et al., 1991).
Bactericidal Properties
Studies on 6-(p-Hydroxyphenylazo)-2,4-dihydroxypyrimidine, a derivative of 2,4-Diiodopyrimidine, have demonstrated its bactericidal properties for gram-positive bacteria like Streptococcus fecalis. This compound specifically inhibits the synthesis of deoxyribonucleic acid (DNA) in bacteria without affecting other major areas of intermediary metabolism or the synthesis of proteins and cell wall material. Such specific inhibition indicates its potential in developing targeted antibacterial treatments (Brown & Handschumacher, 1966).
Anticancer Drug Dosage Optimization
The role of dihydropyrimidine dehydrogenase (DPD) in the metabolism of fluoropyrimidine anticancer drugs has been a subject of study. A polymorphism in DPD is associated with severe toxicity from these drugs. Research has shown the feasibility and safety of DPYD*2A genotype-guided dosing, which can significantly improve the safety of fluoropyrimidine therapy for individual patients. This approach to drug dosing could be cost-saving and more effective for patient treatment (Deenen et al., 2016).
Design of Biologically Active Compounds
2-Aminopyrimidin-4(3H)-one and its derivatives, which include compounds like 2,4-Diiodopyrimidine, have been the focus of research for designing biologically active compounds. Over the past two decades, this research has been directed towards developing antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, certain forms of cancer, anti-inflammatory, and hormonal drugs. This demonstrates the diverse potential applications of these compounds in medicinal chemistry (Erkin, Krutikov, & Garabadzhiu, 2021).
Corrosion Inhibition
2,4-Diiodopyrimidine and its derivatives have been studied for their corrosion inhibitive performance on steel surfaces in acidic environments. Computational studies including quantum chemical parameters have shown a correlation between theoretical data and experimental results, suggesting their effectiveness as corrosion inhibitors (Masoud et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2,4-diiodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYCEXJWCVTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459252 | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodopyrimidine | |
CAS RN |
262353-34-4 | |
Record name | 2,4-Diiodopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262353-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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